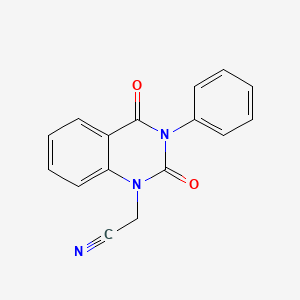![molecular formula C20H18N2O3 B5733624 ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate, also known as ethyl N-(1-naphthyl)-4-aminobenzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of organic compounds known as benzoic acid esters and has been studied for its ability to inhibit certain enzymes and receptors in the body. In
作用机制
The mechanism of action of ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate involves the inhibition of enzymes and receptors such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and nicotinic acetylcholine receptors (nAChRs). These enzymes and receptors are involved in various cellular processes such as inflammation, angiogenesis, and cell proliferation. By inhibiting these enzymes and receptors, ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate has the potential to suppress the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate include the inhibition of COX-2, MMPs, and nAChRs. This compound has been shown to reduce inflammation, angiogenesis, and cell proliferation in various disease models. Additionally, ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of using ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of their roles in various disease processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds with similar therapeutic potential. However, one limitation of using ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
未来方向
There are several future directions for the study of ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to explore the therapeutic potential of this compound in various disease models and to determine its optimal dosage and administration route. Furthermore, the potential interactions of this compound with other drugs and compounds should be investigated to ensure its safety and efficacy in clinical settings.
合成方法
The synthesis of ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-{[(1-naphthylamino)carbonyl]amino}benzoate involves the reaction of ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate 4-aminobenzoate with 1-naphthyl isocyanate. The reaction is typically carried out in a solvent such as dichloromethane or methanol and requires the use of a catalyst such as triethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoateamine. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
Ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which are involved in the development and progression of these diseases.
属性
IUPAC Name |
ethyl 4-(naphthalen-1-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-2-25-19(23)15-10-12-16(13-11-15)21-20(24)22-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVWGFQHJCWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)


![4,6-dimethyl-N-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5733581.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5733582.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733597.png)
![ethyl 1-[(1,2,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733598.png)


![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)